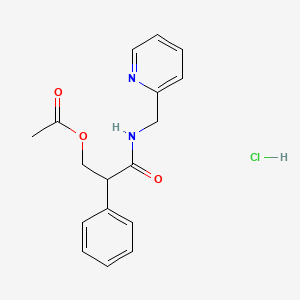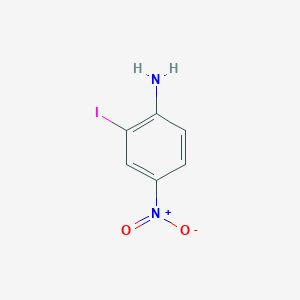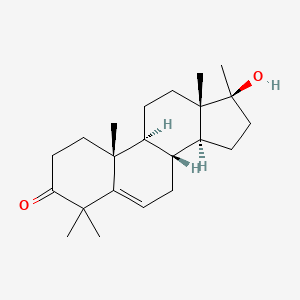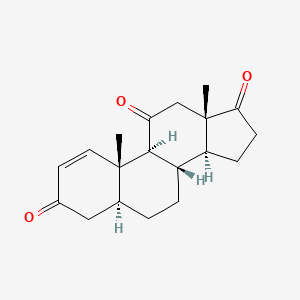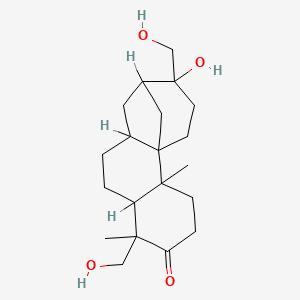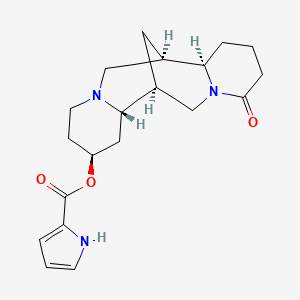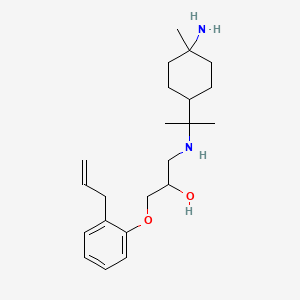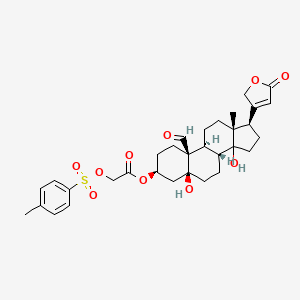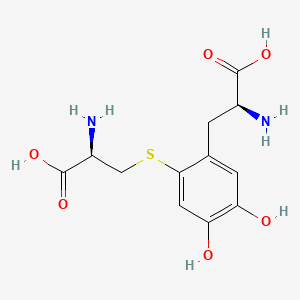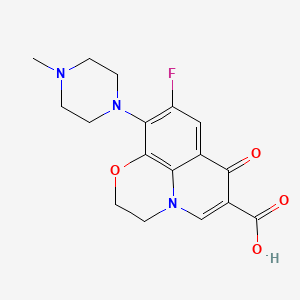
去甲氧氟沙星
描述
Synthesis Analysis
Desmethylofloxacin synthesis involves the methylation of the corresponding des-methyl secondary amine, a precursor in its synthesis pathway. The methylation reaction is regioselective, predominantly yielding the preferred methyl amine at high temperatures in DMF (Dimethylformamide), a common solvent used in organic synthesis. This process results in Levofloxacin with a high chemical yield after a synthesis period of approximately 45 minutes (Berridge & Burnazi, 2001).
Molecular Structure Analysis
The molecular structure of Desmethylofloxacin is characterized by the absence of a methyl group compared to its parent compound, Levofloxacin. This slight modification significantly impacts the molecule's interaction with bacterial enzymes, influencing its antibacterial activity. The structure involves a core fluoroquinolone framework with a carboxylic acid and a fluorine atom, contributing to its potent antibacterial properties.
Chemical Reactions and Properties
Desmethylofloxacin undergoes various chemical reactions, including electrochemical degradation, where it can be effectively broken down in the presence of specific electrodes. This degradation involves processes such as hydroxylation, decarboxylation, and defluorination, leading to the formation of smaller, less complex molecules (Xia & Dai, 2018).
Physical Properties Analysis
The physical properties of Desmethylofloxacin, such as solubility, melting point, and stability, are crucial for its formulation and effectiveness as an antibiotic. While specific data on Desmethylofloxacin are scarce, Levofloxacin, its closely related compound, is known to exhibit good solubility in water and stability under various conditions, which can be indicative of Desmethylofloxacin's physical characteristics.
Chemical Properties Analysis
The chemical properties of Desmethylofloxacin, including its reactivity, photostability, and interactions with other molecules, are essential for its pharmacological profile. Studies on Levofloxacin have shown that it forms stable cocrystals with other compounds, improving its hygroscopicity and photostability, which could be relevant for Desmethylofloxacin as well (Shinozaki et al., 2019).
科学研究应用
抗菌特性
- 对耐甲氧西林葡萄球菌的敏感性:去甲氧氟沙星作为新型去-F(6)-喹诺酮 DX-619 的一部分,对医疗保健和社区相关的耐甲氧西林葡萄球菌表现出强大的活性,表明其作为治疗耐甲氧西林金黄色葡萄球菌感染的候选药物的潜力 (Watanabe, Ito, & Hiramatsu, 2007)。
药物分析方法
- 在人血浆中的测定:已经开发出一种测定人血浆中左氧氟沙星(一种与去甲氧氟沙星相关的化合物)的新方法,表明去甲氧氟沙星在分析方法中的重要性 (Meng & Wang, 2019)。
合成和衍生物
- 新型左氧氟沙星衍生物的合成:合成新型左氧氟沙星衍生物(包括去甲氧氟沙星)的研究显示出显着的抗菌活性,特别是对革兰氏阳性菌 (Mohammadhosseini et al., 2012)。
生态毒理学研究
- 藻类中生物分子的改变:与去甲氧氟沙星密切相关的左氧氟沙星诱导藻类中生物分子的结构和功能发生改变,提供了对氟喹诺酮类药物生态毒理学效应的见解 (Xiong et al., 2020)。
肾功能衰竭中的药代动力学
- 慢性肾功能衰竭中的药代动力学:已经研究了慢性肾功能衰竭患者中氧氟沙星和去甲氧氟沙星的药代动力学,突出了它们在肾功能受损患者中的作用 (White et al., 2012)。
兽医学
- 在兽医学中的应用:与去甲氧氟沙星相关的化合物左氧氟沙星用于兽医学,展示了其在人类医学之外的更广泛应用 (Sitovs, Sartini, & Giorgi, 2021)。
环境影响和修复
- 从水性介质中缓解:通过吸附缓解水性介质中左氧氟沙星的研究提供了对环境影响和类似化合物(如去甲氧氟沙星)的潜在修复策略的见解 (Iwuozor et al., 2021)。
安全和危害
作用机制
Target of Action
Desmethylofloxacin, also known as Desmethyl ofloxacin, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription, DNA repair, recombination, and transposition .
Mode of Action
Desmethylofloxacin inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, Desmethylofloxacin disrupts normal cell division .
Biochemical Pathways
It is known that fluoroquinolones, the class of antibiotics to which desmethylofloxacin belongs, interfere with the dna replication process of bacteria, leading to cell death . This disruption of DNA processes affects various downstream biochemical pathways, ultimately inhibiting bacterial growth .
Pharmacokinetics
Desmethylofloxacin is produced as a metabolite in all patients who take ofloxacin . The pharmacokinetic parameters for ofloxacin, from which Desmethylofloxacin is derived, include a maximum concentration (Cmax) of 5.5 h, a time to reach maximum concentration (Tmax) of 3.9h, and a half-life (T1/2) of 28 h . The Cmax values for Desmethylofloxacin were 0.21 mg/l . These parameters indicate that dosage reduction of ofloxacin, and by extension Desmethylofloxacin, is required in patients undergoing haemodialysis .
Result of Action
The primary result of Desmethylofloxacin’s action is the inhibition of bacterial growth. By disrupting the normal functioning of key bacterial enzymes, Desmethylofloxacin prevents the replication of bacterial DNA, leading to cell death and the subsequent reduction of bacterial populations .
Action Environment
The action of Desmethylofloxacin, like other pharmaceuticals, can be influenced by various environmental factors. For instance, the presence of other contaminants in wastewater can affect the degradation and removal of Desmethylofloxacin . Furthermore, the pH, temperature, and presence of organic matter can impact the stability and efficacy of Desmethylofloxacin . Therefore, understanding these environmental factors is crucial for predicting the behavior and impact of Desmethylofloxacin in the environment .
属性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWRSOHWLYXRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231730 | |
| Record name | Desmethylofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylofloxacin | |
CAS RN |
82419-46-3 | |
| Record name | Desmethylofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Desmethyl ofloxacin and how is it related to Ofloxacin?
A1: Desmethyl ofloxacin ((+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is a major metabolite of the fluoroquinolone antibiotic Ofloxacin. It is formed through N-demethylation of the parent drug in the liver. [3]
Q2: Does Desmethyl ofloxacin have any antibacterial activity?
A2: While Desmethyl ofloxacin possesses some antibacterial activity, it is generally considered less potent than Ofloxacin. [4] The exact contribution of Desmethyl ofloxacin to the overall therapeutic effect of Ofloxacin in vivo is not fully elucidated and may vary depending on the infecting organism. [5]
Q3: How does the pharmacokinetic profile of Desmethyl ofloxacin compare to Ofloxacin?
A3: Desmethyl ofloxacin exhibits a longer elimination half-life than Ofloxacin. In patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis, the mean elimination half-life of Desmethyl ofloxacin was found to be 45 hours, compared to 32 hours for Ofloxacin. [2] Similar to Ofloxacin, Desmethyl ofloxacin can accumulate in patients with renal impairment, necessitating dosage adjustments. [1, 7]
Q4: How is Desmethyl ofloxacin eliminated from the body?
A4: Like Ofloxacin, Desmethyl ofloxacin is primarily eliminated via the kidneys. [3] Studies in patients undergoing hemodialysis showed that Desmethyl ofloxacin is only slightly removed by hemodialysis. [1]
Q5: Can Desmethyl ofloxacin be detected in cerebrospinal fluid?
A5: Yes, but it penetrates the cerebrospinal fluid less readily than Ofloxacin. This suggests that Desmethyl ofloxacin might play a limited role in treating central nervous system infections compared to the parent drug. [6]
Q6: What analytical techniques are used to measure Desmethyl ofloxacin levels?
A6: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of Desmethyl ofloxacin in biological samples like serum and peritoneal dialysis fluid. [1, 2, 6] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity.
- The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure.
- The pharmacokinetics of once-daily oral 400 mg ofloxacin in patients with peritonitis complicating continuous ambulatory peritoneal dialysis.
- Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys.
- Pharmacokinetics of ofloxacin. An overview.
- The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin.
- Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin
- Synthesis and biological properties of conjugates between fluoroquinolones and a N3''-functionalized pyochelin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[f]quinoline](/img/structure/B1222042.png)


